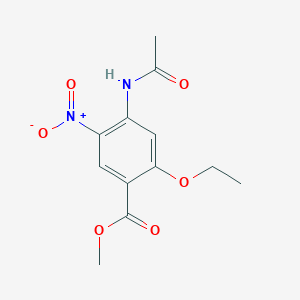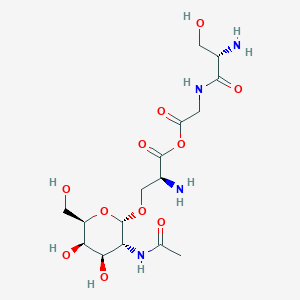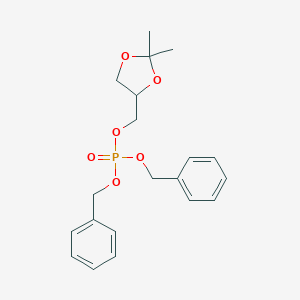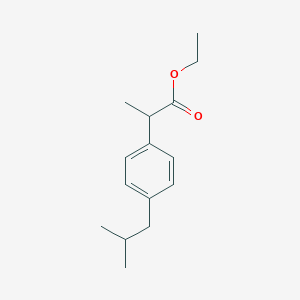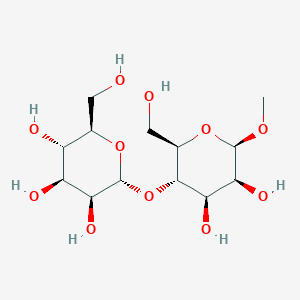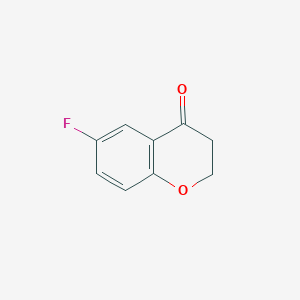
6-Fluorchroman-4-on
Übersicht
Beschreibung
6-Fluoro-4-chromanone is a fluorinated heterocyclic compound . It has been utilized in hydantoin synthesis of irreversible aldose reductase inhibitors . It has also been tested in the specific synthetic route for the preparation of organically modified xerogel .
Synthesis Analysis
6-Fluoro-4-chromanone has been used in the synthesis of irreversible aldose reductase inhibitors . It has also been used in the specific synthetic route for the preparation of organically modified xerogel . The compound is a benzene-fused dihydropyran with a fluorine and a ketone substituent . The fluorine group enhances the lipophilicity of 6-fluoro-4-chromanone, and also favors further functionalization via nucleophilic aromatic substitution .Molecular Structure Analysis
6-Fluoro-4-chromanone is a fluorinated heterocyclic compound that is a benzene-fused dihydropyran with a fluorine and a ketone substituent . The fluorine group enhances the lipophilicity of 6-fluoro-4-chromanone, and also favors further functionalization via nucleophilic aromatic substitution .Chemical Reactions Analysis
The ketone substituent supports functionalization through an aldol reaction . 6-Fluoro-4-chromanone is also used as an enzyme inhibitor such as Sirtuin 2 (an enzyme related to aging diseases) . 6-Fluoro-4-chromanone can be fully aromatized in an oxidation reaction catalyzed by iodine, to expand its application to DSSCs .Wissenschaftliche Forschungsanwendungen
Hemmung von Enzymen
6-Fluorchroman-4-on: wurde als potenzieller Inhibitor für Enzyme wie Sirtuin 2 identifiziert . Sirtuin 2 ist mit Alterungskrankheiten verbunden, und die Hemmung dieses Enzyms könnte zu therapeutischen Strategien für die Behandlung dieser Erkrankungen führen.
Farbstoff-sensibilisierte Solarzellen (DSSCs)
Diese Verbindung dient als Synthesezwischenprodukt bei der Herstellung von Farbstoff-sensibilisierten Solarzellen . Seine fluorierte Struktur ist vorteilhaft für die photovoltaischen Eigenschaften, die in DSSCs benötigt werden, und trägt zur Entwicklung von erneuerbaren Energietechnologien bei.
Sensoranwendungen
Die Fluorgruppe in This compound erhöht seine Lipophilie, was für die Synthese von chromophoren Xerogelen von Vorteil ist, die in Sensoranwendungen eingesetzt werden . Diese Sensoren können verschiedene Umwelt- und biologische Substanzen nachweisen.
Antikrebsaktivität
Chromanon-Derivate, einschließlich This compound, haben sich in der Krebsforschung als vielversprechend erwiesen. Sie zeigen eine Reihe von biologischen Aktivitäten, die zur Entwicklung neuartiger Antikrebsmittel genutzt werden können .
Antibakterielle und Antimykotische Eigenschaften
Untersuchungen haben gezeigt, dass Chromanonverbindungen signifikante antibakterielle und antimykotische Eigenschaften besitzen . Dies macht sie wertvoll bei der Entwicklung neuer Behandlungen für Infektionskrankheiten.
Antioxidative Wirkungen
Die antioxidative Kapazität von Chromanonverbindungen ist gut dokumentiert. This compound könnte zur Synthese von Molekülen mit verbesserten antioxidativen Eigenschaften verwendet werden, die für die Bekämpfung von oxidationsbedingten Krankheiten entscheidend sind .
Neuroprotektive Mittel
Aufgrund seiner strukturellen Ähnlichkeit mit Flavonoiden kann This compound zur Herstellung von neuroprotektiven Mitteln verwendet werden. Diese Verbindungen könnten potenziell neurodegenerative Erkrankungen behandeln, indem sie Nervenzellen vor Schäden schützen .
Entzündungshemmende Anwendungen
Chromanon-Derivate wurden auf ihre entzündungshemmenden Wirkungen untersucht. This compound könnte zur Entwicklung neuer entzündungshemmender Medikamente führen, die zur Behandlung chronischer Entzündungszustände beitragen könnten .
Wirkmechanismus
Target of Action
6-Fluorochroman-4-one is a fluorinated heterocyclic compound . It is a derivative of Chroman-4-one, which is known to exhibit a wide range of pharmacological activities . .
Mode of Action
Chroman-4-one analogs have been shown to display antiparasitic activity by targeting pteridine reductase-1 . The fluorine group in 6-Fluorochroman-4-one could potentially enhance its interaction with its targets .
Biochemical Pathways
Chroman-4-one analogs have been associated with various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and more . These activities suggest that 6-Fluorochroman-4-one may influence a variety of biochemical pathways.
Pharmacokinetics
The fluorine group in 6-fluorochroman-4-one is known to enhance the lipophilicity of the compound, which could potentially influence its adme properties .
Result of Action
Given the wide range of biological activities associated with chroman-4-one analogs , it is plausible that 6-Fluorochroman-4-one could have diverse effects at the molecular and cellular levels.
Safety and Hazards
According to the safety data sheet, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes and get medical attention . If inhaled, remove from exposure, lie down, remove to fresh air, and if not breathing, give artificial respiration and get medical attention . If ingested, clean mouth with water and get medical attention .
Biochemische Analyse
Biochemical Properties
6-Fluorochroman-4-one is structurally similar to chroman-4-one, a versatile scaffold exhibiting a wide range of pharmacological activities . Chroman-4-one analogs show various biological activities such as anticancer, tumor necrosis factor-α (TNF-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .
Cellular Effects
The cellular effects of 6-Fluorochroman-4-one are not well-studied. Given its structural similarity to chroman-4-one, it may exhibit similar effects. For instance, chroman-4-one analogs have been shown to exhibit antiparasitic activity by targeting pteridine reductase-1 and showed significant inhibition against T. brucei and L. infantum .
Molecular Mechanism
In vitro studies revealed that chroman-4-one analogs exhibited high binding affinities to Aβ plaques . This suggests that 6-Fluorochroman-4-one may also interact with biomolecules in a similar manner.
Eigenschaften
IUPAC Name |
6-fluoro-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBBIJZMIGAZHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00217035 | |
| Record name | 6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00217035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66892-34-0 | |
| Record name | 6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66892-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066892340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00217035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.446 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of a halogen group, specifically fluorine, on the chroman-4-one moiety influence the compound's photoreactivity in the crystalline state?
A: Research indicates that introducing a fluorine atom at the 6th position of the chroman-4-one moiety can significantly alter the compound's photoreactivity in its crystalline form. While most halogen-substituted (E)-3-benzylidene-4-chromanone derivatives undergo photodimerization, (E)-3-benzylidene-6-fluorochroman-4-one does not exhibit this behavior []. This difference in reactivity is likely due to the fluorine atom's influence on the compound's crystal packing, preventing the necessary molecular arrangement for photodimerization.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


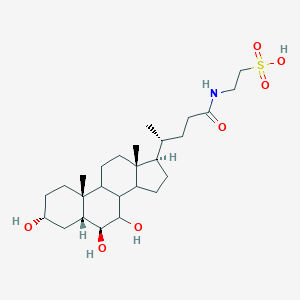
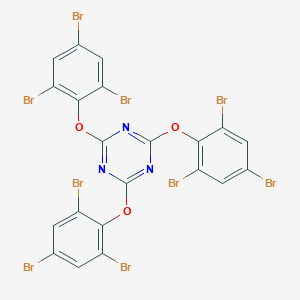
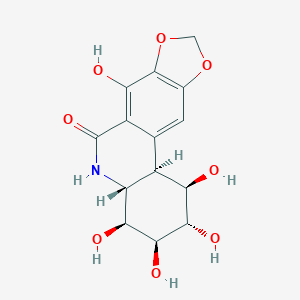



![[4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide](/img/structure/B116911.png)
